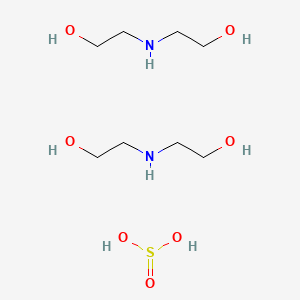
Bis(bis(2-hydroxyethyl)ammonium) sulphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(bis(2-hydroxyethyl)ammonium) sulphite is a chemical compound with the molecular formula C4H16N2O5S. It is also known as ethanol, 2-amino-, sulfite (2:1) (salt). This compound is characterized by its unique structure, which includes two bis(2-hydroxyethyl)ammonium groups bonded to a sulphite ion. It is commonly used in various industrial and scientific applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(bis(2-hydroxyethyl)ammonium) sulphite typically involves the reaction of ethanolamine with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ 2 \text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{SO}_2 \rightarrow (\text{HOCH}_2\text{CH}_2\text{NH}_3)_2\text{SO}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethanolamine and sulfur dioxide are reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(bis(2-hydroxyethyl)ammonium) sulphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfonates, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(bis(2-hydroxyethyl)ammonium) sulphite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies, particularly in the investigation of cellular processes and enzyme activities.
Industry: This compound is used in the production of environmentally friendly lubricants and additives.
Wirkmechanismus
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) sulphite involves its interaction with molecular targets and pathways within cells. The compound can act as a reducing agent, influencing redox reactions and cellular metabolism. It may also interact with enzymes and proteins, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(tris(hydroxyethyl)ammonium) sulphate
- Bis(2-hydroxyethyl)ammonium erucate
Uniqueness
Bis(bis(2-hydroxyethyl)ammonium) sulphite is unique due to its specific structure and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application potential. For example, its ability to act as both a reducing agent and a substrate in substitution reactions makes it versatile for various scientific and industrial uses.
Eigenschaften
CAS-Nummer |
98072-25-4 |
|---|---|
Molekularformel |
C8H24N2O7S |
Molekulargewicht |
292.35 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;sulfurous acid |
InChI |
InChI=1S/2C4H11NO2.H2O3S/c2*6-3-1-5-2-4-7;1-4(2)3/h2*5-7H,1-4H2;(H2,1,2,3) |
InChI-Schlüssel |
XMAXOLKEZRLIOL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NCCO.C(CO)NCCO.OS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


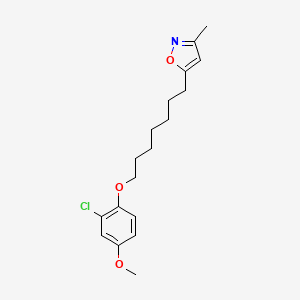
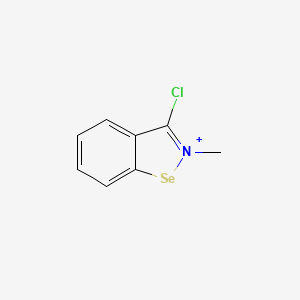
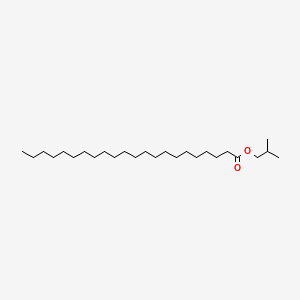
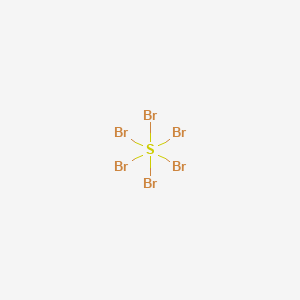
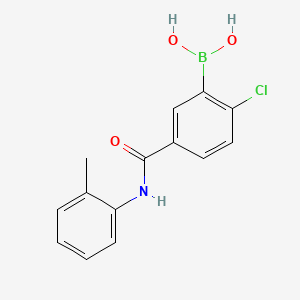
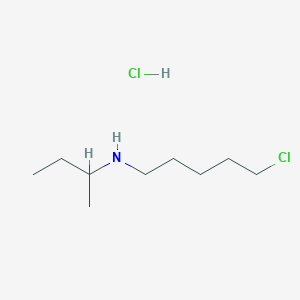
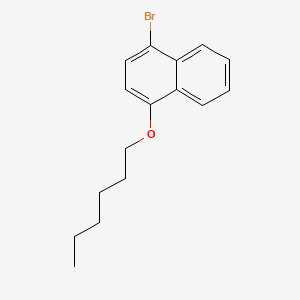
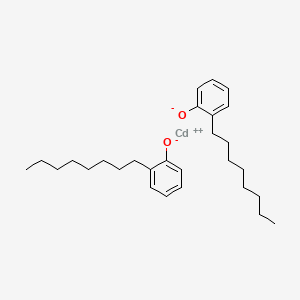

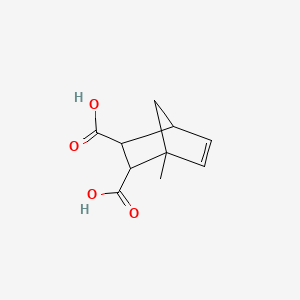

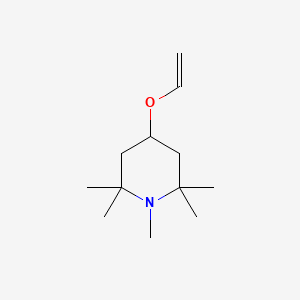
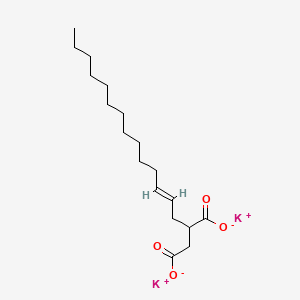
![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)
